Cas no 5661-97-2 (3-(azocan-1-yl)propan-1-ol)

3-(Azocan-1-yl)propan-1-ol is a heterocyclic organic compound featuring an eight-membered azocane ring linked to a propanol moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The azocane ring provides conformational flexibility, while the hydroxyl group enhances solubility and reactivity for further functionalization. Its balanced lipophilicity and polarity contribute to improved bioavailability in drug design applications. The compound's stability under standard conditions ensures reliable handling and storage. As a versatile building block, it is particularly useful in the development of bioactive molecules, where its structural features can influence binding affinity and metabolic stability.
3-(azocan-1-yl)propan-1-ol structure
3-(azocan-1-yl)propan-1-ol structure
Product Name:3-(azocan-1-yl)propan-1-ol
CAS No:5661-97-2
MF:C10H21NO
MW:171.279843091965
CID:348341
PubChem ID:12323462
Update Time:2025-06-15

3-(azocan-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Azocinepropanol, hexahydro-
    • 3-(azocan-1-yl)propan-1-ol
    • DTXSID10489029
    • AKOS009032731
    • 5661-97-2
    • EN300-133863
    • Inchi: 1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2
    • InChI Key: RQYLJRHPYHJWQD-UHFFFAOYSA-N
    • SMILES: OCCCN1CCCCCCC1

Computed Properties

  • Exact Mass: 171.16243
  • Monoisotopic Mass: 171.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 98
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

3-(azocan-1-yl)propan-1-ol Pricemore >>

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3-(azocan-1-yl)propan-1-ol Related Literature

Additional information on 3-(azocan-1-yl)propan-1-ol

Comprehensive Overview of 3-(Azocan-1-yl)propan-1-ol (CAS No. 5661-97-2): Properties, Applications, and Industry Insights

3-(Azocan-1-yl)propan-1-ol (CAS No. 5661-97-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This molecule, characterized by an azocane ring linked to a propanol chain, serves as a versatile intermediate in synthetic chemistry. Its heterocyclic framework and hydroxyl functionality make it valuable for designing bioactive molecules, particularly in drug discovery and material science applications.

The compound's CAS registry number 5661-97-2 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and catalysis. Recent studies highlight its potential as a building block for neuromodulators and enzyme inhibitors, aligning with industry trends toward targeted therapeutics. Researchers particularly value its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing drug-like properties in lead compounds.

From a synthetic perspective, 3-(azocan-1-yl)propan-1-ol demonstrates remarkable utility in multicomponent reactions (MCRs), a hot topic in green chemistry. Its azocane moiety participates in ring-opening polymerizations, making it relevant for biodegradable material development—a key focus area in sustainable chemistry. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.

Market analysts note growing interest in 5661-97-2 from contract research organizations (CROs) developing GPCR-targeted drugs. The compound's conformational flexibility allows for diverse molecular interactions, addressing current challenges in allosteric modulator design. Patent literature reveals innovative applications in drug delivery systems, where its amphiphilic character enhances bioavailability of poorly soluble actives.

Quality control protocols for CAS 5661-97-2 emphasize HPLC-UV analysis and residual solvent monitoring, reflecting industry standards for GMP-grade intermediates. Stability studies indicate excellent shelf life under nitrogen atmosphere, with degradation products thoroughly characterized by LC-MS/MS. These attributes position it as a reliable choice for scale-up processes in API manufacturing.

Emerging applications include its use in supramolecular chemistry as a hydrogen bond donor in self-assembling systems. The compound's logP value (predicted 1.8±0.3) makes it particularly interesting for blood-brain barrier penetration studies—a frequent search topic in neuropharmacology forums. Computational chemistry models suggest favorable ADMET properties, stimulating further preclinical investigations.

Supply chain data shows consistent demand for 3-(azocan-1-yl)propan-1-ol from North American and European research hubs, with synthesis routes continuously optimized for atom economy. Recent process chemistry publications describe novel reductive amination approaches achieving >85% yield, addressing cost-efficiency concerns in kilolab production.

In material science, the compound's secondary amine group enables covalent modification of polymer backbones, relevant for smart hydrogels development. Its thermal stability (decomposition >220°C) suits high-temperature processing methods, while FTIR spectroscopy confirms successful incorporation into various copolymer matrices.

Safety assessments classify 5661-97-2 as non-mutagenic in standard Ames tests, with ecotoxicity studies showing low environmental persistence—factors increasingly important in green chemistry evaluations. Proper handling requires standard laboratory PPE, with material safety data sheets detailing appropriate storage conditions (desiccated, 2-8°C).

The scientific community continues exploring structure-activity relationships (SAR) of derivatives, particularly for ion channel modulation. Cross-disciplinary collaborations leverage its molecular architecture for fluorescent probes design, meeting needs in bioimaging research. These diverse applications ensure 3-(azocan-1-yl)propan-1-ol remains a compound of significant interest across multiple research domains.

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